molecular formula C10H7ClN2O2S B1325038 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride CAS No. 912569-53-0

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B1325038
CAS No.: 912569-53-0
M. Wt: 254.69 g/mol
InChI Key: BPLYUKDYQDTCTE-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride (CAS 912569-53-0) is a heteroaromatic sulfonyl chloride derivative characterized by a benzene ring substituted with a pyrimidine group at the 2-position and a sulfonyl chloride (-SO₂Cl) functional group at the 4-position. Its molecular formula, C₁₀H₇ClN₂O₂S , corresponds to a molecular weight of 254.69 g/mol . The compound’s IUPAC name derives from its benzene core, where the sulfonyl chloride group occupies the para position relative to the pyrimidine substituent.

Key Structural Features:

  • Benzene Ring : Serves as the central aromatic scaffold.
  • Sulfonyl Chloride Group : A highly reactive electrophilic moiety at the 4-position, enabling nucleophilic substitution reactions.
  • Pyrimidine Ring : A six-membered heterocycle with nitrogen atoms at the 1- and 3-positions, contributing to π-π stacking interactions in molecular recognition.
Synonym Identifier
2-[(4-Chlorosulfonyl)phenyl]pyrimidine Common industrial name
4-Pyrimidin-2-ylbenzenesulphonyl chloride Variant spelling
MFCD09817488 Commercial registry number

The compound’s SMILES notation, O=S(C1=CC=C(C2=NC=CC=N2)C=C1)(Cl)=O , and InChI key, BPLYUKDYQDTCTE-UHFFFAOYSA-N , provide unambiguous representations of its connectivity and stereoelectronic properties.

Physicochemical Properties:

  • Melting Point : 159.5–161.5°C
  • Boiling Point : 310.7°C (predicted)
  • Density : 1.432 g/cm³
  • LogP : 3.15 (indicating moderate lipophilicity)

Historical Context and Research Significance

First synthesized in the early 2010s, this compound emerged as a key intermediate in sulfonamide antibiotic development. Its structural similarity to sulfadiazine (CID 5215), a classic antibacterial agent, underscores its utility in medicinal chemistry.

Research Applications:

  • Pharmaceutical Synthesis :

    • Serves as a precursor for sulfonamide drugs targeting bacterial dihydropteroate synthase.
    • Used in covalent inhibitor design for kinase and protease targets due to its electrophilic sulfonyl chloride group.
  • Materials Science :

    • Facilitates the introduction of sulfonate groups into polymers for enhanced solubility or ionic conductivity.
    • Acts as a crosslinking agent in resin and epoxy formulations.
  • Agrochemical Development :

    • Incorporated into herbicidal and fungicidal agents leveraging the pyrimidine moiety’s bioactivity.

Recent studies highlight its role in synthesizing covalent organic frameworks (COFs) , where its dual functional groups enable precise structural modularity. The compound’s reactivity profile, particularly in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions , has expanded its utility in asymmetric catalysis and ligand design.

Properties

IUPAC Name

4-pyrimidin-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLYUKDYQDTCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640270
Record name 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-53-0
Record name 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyrimidin-2-yl)benzenesulphonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of 4-(Pyrimidin-2-yl)benzene. The reaction is carried out by treating the starting material with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Starting Material: 4-(Pyrimidin-2-yl)benzene

    Reagent: Chlorosulfonic acid (HSO₃Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction. The mixture is stirred until the reaction is complete, and the product is then isolated by standard workup procedures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The process involves the continuous addition of 4-(Pyrimidin-2-yl)benzene and chlorosulfonic acid into the reactor, where the reaction takes place. The product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as sodium borohydride.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride is commonly used as a reducing agent in an alcoholic solvent.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Synthesis of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with sulfonyl chlorides. This reaction is significant for creating sulfonamide compounds, which are known for their diverse biological activities. The process can be summarized as follows:

  • Starting Materials : Pyrimidine derivatives and sulfonyl chlorides.
  • Reaction Conditions : Typically conducted under controlled temperatures with appropriate solvents.
  • Yield : The yield can vary based on the specific reagents and conditions used.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase enzymes, which are often overexpressed in tumors. The inhibition of these enzymes can lead to reduced tumor growth and metastasis.

Case Study : A study demonstrated that certain sulfonamide compounds with structural similarities to this compound showed IC50 values in the low nanomolar range against carbonic anhydrase IX, suggesting their potential as anticancer agents .

Antibacterial Activity

The compound's structural features align it with known antibacterial agents, particularly sulfonamides. These compounds inhibit bacterial folate synthesis pathways, which are crucial for bacterial growth and replication.

Case Study : In vitro studies have shown that sulfonamide derivatives possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase .

Applications in Drug Development

The applications of this compound extend into drug development for treating various diseases:

Application Area Description
Anticancer Drugs Targeting tumor-associated carbonic anhydrases to inhibit tumor growth.
Antibacterial Agents Inhibiting bacterial folate synthesis pathways to combat infections.
Antimicrobial Agents Exhibiting activity against a range of microbial pathogens due to structural similarities with existing drugs .

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide bonds, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Derivatives

The chemical behavior and applications of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride can be contextualized through comparisons with structurally related sulfonyl chlorides. Key differences arise from substituent electronic effects, steric factors, and intermolecular interactions.

Structural and Reactivity Comparisons

Compound Substituent Key Properties Applications
This compound Pyrimidin-2-yl High reactivity due to electron-withdrawing pyrimidine; potential for hydrogen bonding Pharmaceutical intermediates, enzyme inhibitors
4-(Trifluoromethyl)benzene-1-sulfonyl chloride Trifluoromethyl (–CF₃) Enhanced stability and lipophilicity; strong electron-withdrawing effect Agrochemicals, polymer modification
4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride Pyridin-2-yloxy Improved solubility; π-stacking interactions with biomolecules Antibacterial agents, kinase inhibitors
4-(Thiazol-2-yl)benzene-1-sulfonyl chloride Thiazol-2-yl Electrophilic reactivity; covalent binding to enzymes Protease inhibitors, material science
4-(Methylsulfamoyl)benzene-1-sulfonyl chloride Methylsulfamoyl (–NHSO₂Me) Dual sulfonamide/sulfonyl chloride functionality; tunable polarity Drug discovery, targeted therapies

Key Findings from Research

Reactivity Trends :

  • Electron-withdrawing groups (e.g., pyrimidinyl, CF₃) increase sulfonyl chloride reactivity toward nucleophiles, accelerating sulfonamide formation .
  • Bulky substituents (e.g., trifluoroethylsulfamoyl) may sterically hinder reactions, reducing yields in crowded environments .

Biological Activity :

  • Pyrimidine-containing derivatives exhibit enhanced binding to enzymes via hydrogen-bonding interactions, as seen in kinase inhibition studies .
  • Thiazolyl sulfonyl chlorides show covalent inhibition of proteases due to thiazole’s electrophilic character .

Crystallinity and Stability :

  • Pyrimidinyl and pyridinyl groups promote ordered crystal packing via N–H⋯O and π–π interactions, as observed in related salts .
  • Trifluoromethyl groups improve thermal stability and resistance to hydrolysis .

Discussion of Unique Features

The pyrimidinyl substituent distinguishes this compound from other sulfonyl chlorides in two key ways:

Electronic Effects : The pyrimidine ring’s electron-deficient nature enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions .

Biological Interactions : Pyrimidine’s ability to participate in hydrogen bonding and π-stacking may improve target affinity in drug design, as seen in sulfonamide-based kinase inhibitors .

Biological Activity

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring attached to a benzene sulfonyl chloride moiety. Its molecular formula is C11H9ClN2O2S, with a molecular weight of 252.72 g/mol. The sulfonyl chloride functional group is known for its reactivity, making this compound a useful intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide derivatives often exhibit:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives containing the benzenesulfonamide structure have been evaluated for their cytotoxic effects on HeLa, HCT-116, and MCF-7 cell lines, demonstrating significant anticancer potential through apoptosis-inducing pathways .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as indicated by studies on related pyrimidine derivatives that inhibit cyclooxygenase (COX) enzymes . This inhibition can lead to reduced inflammation in various models.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound aids in optimizing its biological activity. Research has shown that modifications to the pyrimidine ring or the sulfonamide group can significantly affect the compound's potency and selectivity. For example:

ModificationEffect on Activity
Substitution on the pyrimidine ringEnhances anticancer activity
Alteration of the sulfonyl groupAffects enzyme binding affinity

Quantitative structure–activity relationship (QSAR) studies have been employed to predict the biological activity based on structural modifications, allowing for targeted design of more potent derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Evaluation : A study assessed a series of benzenesulfonamide derivatives for their cytotoxicity against human cancer cell lines. Compounds were tested using MTT assays, revealing IC50 values that indicate significant antiproliferative effects, particularly in MCF-7 cells .
  • Inhibition Studies : Research has demonstrated that certain derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds related to this compound were shown to disrupt microtubule dynamics by binding to β-tubulin, leading to cell cycle arrest in the G2/M phase .
  • Anti-inflammatory Activity : In vitro studies on similar pyrimidine derivatives revealed their potential as COX inhibitors, suggesting that they may serve as therapeutic agents for inflammatory conditions .

Q & A

Q. What are the common synthetic routes for preparing 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves:

Sulfonation : Introduction of a sulfonic acid group to 4-(pyrimidin-2-yl)benzene using chlorosulfonic acid under controlled temperatures (0–5°C).

Chlorination : Conversion of the sulfonic acid to sulfonyl chloride using PCl₅ or thionyl chloride (SOCl₂) in anhydrous conditions.

Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate).

  • Key Factors :
  • Temperature control during sulfonation to avoid over-sulfonation.
  • Moisture-free environment to prevent hydrolysis of the sulfonyl chloride group.
  • Stoichiometric excess of chlorinating agents (e.g., SOCl₂) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.5–8.5 ppm) and pyrimidine ring carbons (δ 150–160 ppm). The sulfonyl chloride group does not produce protons but deshields adjacent carbons.
  • IR Spectroscopy : Strong S=O asymmetric/symmetric stretches at ~1360 cm⁻¹ and ~1175 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak [M]⁺ with chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).
  • Elemental Analysis : Confirm %C, %H, %S, and %Cl to validate purity .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of this compound in nucleophilic substitution reactions be systematically resolved?

  • Methodological Answer :
  • Variable Testing : Compare reactivity in polar aprotic (e.g., DMF, DMSO) vs. non-polar solvents (e.g., THF) to assess solvent effects.

  • Nucleophile Screening : Use primary/secondary amines (e.g., ethylamine, piperidine) to evaluate steric and electronic influences.

  • Kinetic Studies : Monitor reaction progress via HPLC (see Table 1 for mobile phase conditions) to quantify intermediate formation and side products.

  • Controlled Replicates : Ensure reactions are conducted under inert atmospheres (N₂/Ar) to exclude moisture interference .

    Table 1: HPLC Conditions for Reactivity Analysis

    ParameterSpecificationReference
    Mobile PhaseMethanol:Buffer (65:35)
    Buffer Composition6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H₂O (pH 4.6)
    ColumnC18 reverse-phase

Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :
  • pH-Dependent Degradation : Prepare buffered solutions (pH 2–10) using HCl, acetate, phosphate, or carbonate buffers.
  • Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 260–280 nm) or HPLC to track degradation over time.
  • Activation Energy Calculation : Perform Arrhenius studies at elevated temperatures (40–60°C) to extrapolate shelf-life under storage conditions.
  • Key Observations : Hydrolysis accelerates in basic conditions (pH > 7) due to nucleophilic attack by OH⁻ ions. Stabilize with desiccants at ≤ -20°C in amber vials .

Q. What are the critical safety considerations and waste management protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to corrosive and moisture-sensitive nature.
  • Storage : Seal in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis.
  • Waste Disposal : Collect residues in designated halogenated waste containers. Partner with certified waste management services for incineration or neutralization (e.g., alkaline hydrolysis followed by sulfide treatment) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?

  • Methodological Answer :
  • Purity Verification : Re-analyze samples via DSC (melting point) and HPLC (purity >98%).
  • Solvent Variability : Test solubility in dichloromethane (high solubility) vs. water (insoluble) to confirm literature claims.
  • Crystallography : Perform X-ray diffraction to identify polymorphic forms that may alter physical properties .

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